Neopterin 2',3'-cyclic phosphate
Description
Properties
CAS No. |
35068-28-1 |
|---|---|
Molecular Formula |
C9H10N5O6P |
Molecular Weight |
315.18 g/mol |
IUPAC Name |
2-amino-6-[(S)-hydroxy-[(4R)-2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]methyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C9H10N5O6P/c10-9-13-7-5(8(16)14-9)12-3(1-11-7)6(15)4-2-19-21(17,18)20-4/h1,4,6,15H,2H2,(H,17,18)(H3,10,11,13,14,16)/t4-,6+/m1/s1 |
InChI Key |
DLYMRFGSJSAQEH-XINAWCOVSA-N |
Isomeric SMILES |
C1[C@@H](OP(=O)(O1)O)[C@H](C2=CN=C3C(=N2)C(=O)NC(=N3)N)O |
Canonical SMILES |
C1C(OP(=O)(O1)O)C(C2=CN=C3C(=N2)C(=O)NC(=N3)N)O |
Origin of Product |
United States |
Enzymology and Enzymatic Transformations of Neopterin 2 ,3 Cyclic Phosphate
Enzymatic Hydrolysis of the Cyclic Phosphate (B84403) Moiety
The hydrolysis of the 2',3'-cyclic phosphate group of neopterin (B1670844) 2',3'-cyclic phosphate is a critical step in the biosynthesis of tetrahydromethanopterin. This reaction is catalyzed by a specific phosphodiesterase.
Identification and Characterization of 7,8-Dihydroneopterin (B1664191) 2',3'-Cyclic Phosphate Phosphodiesterase (MptB)
The enzyme responsible for the hydrolysis of 7,8-dihydro-D-neopterin 2',3'-cyclic phosphate (H₂N-cP) is 7,8-dihydroneopterin 2',3'-cyclic phosphate phosphodiesterase, designated as MptB. nih.gov This enzyme was identified and characterized in the methanogenic archaeon Methanocaldococcus jannachii. nih.gov MptB, the product of the MJ0837 gene, catalyzes the second step in the biosynthesis of methanopterin (B14432417). nih.gov The systematic name for this enzyme is 7,8-dihydrothis compound 2'/3'-phosphodiesterase. qmul.ac.uk
Biochemical analysis of the recombinant MptB enzyme revealed that it is a dodecameric protein, with each subunit containing one zinc atom and one iron atom. nih.govqmul.ac.uk This finding highlights the importance of metal ions for the structure and function of the enzyme.
Catalytic Activity: Conversion to 7,8-Dihydro-D-neopterin 2'-Monophosphate and 3'-Monophosphate
MptB catalyzes the hydrolysis of the cyclic phosphate bond in 7,8-dihydrothis compound. nih.govexpasy.org This reaction yields a mixture of two products: 7,8-dihydro-D-neopterin 2'-monophosphate and 7,8-dihydro-D-neopterin 3'-monophosphate. nih.gov In vitro studies have shown that the ratio of the 2'-phosphate to the 3'-phosphate product is approximately 4:1. qmul.ac.ukexpasy.org
The reactions are as follows:
7,8-dihydrothis compound + H₂O → 7,8-dihydroneopterin 2'-phosphate qmul.ac.uk
7,8-dihydrothis compound + H₂O → 7,8-dihydroneopterin 3'-phosphate qmul.ac.uk
Table 1: Products of MptB Catalytic Activity
| Substrate | Enzyme | Product 1 | Product 2 | Product Ratio (in vitro) |
|---|---|---|---|---|
| 7,8-Dihydrothis compound | MptB | 7,8-Dihydro-D-neopterin 2'-monophosphate | 7,8-Dihydro-D-neopterin 3'-monophosphate | 4:1 |
Role of Divalent Metal Ions (Fe²⁺, Zn²⁺) in MptB Activity
The activity of MptB is dependent on the presence of divalent metal ions. nih.gov Direct metal analysis of the recombinant enzyme from Methanocaldococcus jannachii showed that it contains both zinc (Zn²⁺) and iron (Fe²⁺) ions. nih.gov Specifically, each protomer of the MptB enzyme was found to contain approximately 1.0 mole of zinc and 0.8 moles of iron. nih.gov
Further studies have demonstrated that Fe²⁺ is required for the catalytic activity of MptB. nih.gov This reliance on ferrous iron is a shared characteristic with the first enzyme in the tetrahydromethanopterin biosynthesis pathway, MptA. nih.gov Metal ions in enzymes can play various roles, including acting as Lewis acids, participating in redox reactions, and stabilizing protein structure. nih.govresearchgate.net In the case of MptB, the Fe²⁺ ion is likely directly involved in the catalytic mechanism of phosphodiester bond hydrolysis.
Classification of MptB within the HD Domain Superfamily of Enzymes
MptB is classified as a member of the HD domain superfamily of enzymes. nih.gov This superfamily is characterized by a conserved domain containing a histidine (H) and an aspartate (D) residue that are critical for metal binding and catalysis. nih.govmdpi.com HD domain proteins are found across all domains of life and perform a wide range of functions, primarily as metal-dependent phosphohydrolases. nih.govnih.gov
The HD domain superfamily is diverse and includes enzymes with various substrate specificities, such as phosphatases and phosphodiesterases. nih.gov The presence of the HD domain in MptB is consistent with its function as a phosphodiesterase that requires divalent metal ions for its activity. nih.gov
Comparison with General 2',3'-Cyclic Nucleotide 3'-Phosphodiesterases (CNPase)
While MptB is a specific 2',3'-cyclic phosphodiesterase, it is functionally related to a broader class of enzymes known as 2',3'-cyclic nucleotide 3'-phosphodiesterases (CNPases). nih.govwikipedia.org CNPases are enzymes that hydrolyze 2',3'-cyclic nucleotides to their corresponding 2'- or 3'-monophosphates. wikipedia.orgnih.gov
One of the key distinctions lies in their substrate specificity. MptB is highly specific for 7,8-dihydrothis compound. nih.gov In contrast, general CNPases, such as those found in the vertebrate nervous system, can act on a wider range of 2',3'-cyclic nucleotides. nih.govwikipedia.org
Structurally, CNPases and MptB belong to different superfamilies. Vertebrate CNPases are part of the 2H phosphoesterase superfamily, characterized by two conserved HxT/Sx motifs in their active site. plos.org MptB, on the other hand, is a member of the HD domain superfamily. nih.gov This fundamental structural difference implies distinct evolutionary origins and catalytic mechanisms.
Table 2: Comparison of MptB and General CNPases
| Feature | MptB | General CNPases |
|---|---|---|
| Enzyme Family | HD Domain Superfamily nih.gov | 2H Phosphoesterase Superfamily plos.org |
| Substrate | 7,8-Dihydrothis compound nih.gov | Various 2',3'-cyclic nucleotides nih.govwikipedia.org |
| Products | 2'- and 3'-monophosphates nih.gov | Primarily 2'-monophosphates nih.gov |
| Metal Dependence | Requires Fe²⁺ and contains Zn²⁺ nih.gov | Not typically dependent on Fe²⁺ |
| Biological Role | Tetrahydromethanopterin biosynthesis in archaea nih.gov | Myelination and RNA metabolism in vertebrates wikipedia.orgplos.org |
Enzymes Involved in Other Cyclic Phosphate Formation and Ligation
The formation and processing of cyclic phosphates are not limited to the MptB-catalyzed reaction. Various enzymes are involved in the generation and ligation of molecules containing 2',3'-cyclic phosphate termini, particularly in the context of RNA metabolism.
RNA 3'-terminal phosphate cyclase (RtcA) is an enzyme that can create a 2',3'-cyclic phosphate at the 3'-end of an RNA molecule. frontiersin.org This process involves the adenylation of the enzyme followed by the transfer of AMP to the RNA 3'-phosphate, which then undergoes cyclization. frontiersin.org
Another important enzyme is RNA ligase RtcB. asm.orgnih.gov RtcB is a manganese-dependent enzyme that can ligate RNA molecules with a 2',3'-cyclic phosphate end to a 5'-hydroxyl end. asm.org The mechanism involves the hydrolysis of the 2',3'-cyclic phosphate to a 3'-phosphate, followed by guanylylation of the 3'-phosphate and subsequent ligation. asm.orgnih.gov This pathway is crucial for RNA repair and tRNA splicing. nih.gov
RNA 3'-Terminal Phosphate Cyclases (RtcA) and De Novo Cyclic Phosphate Formation
RNA 3'-terminal phosphate cyclases (RtcA) are enzymes responsible for the ATP-dependent conversion of a 3'-terminal phosphate on an RNA molecule into a 2',3'-cyclic phosphodiester. nih.govnih.govresearchgate.net This reaction proceeds through a multi-step mechanism that is distinct from the formation of cyclic phosphates via RNA cleavage by ribonucleases. youtube.com
The catalytic process of RtcA can be summarized in three key steps:
Enzyme Adenylylation: RtcA reacts with ATP to form a covalent enzyme-AMP intermediate, with the release of pyrophosphate (PPi). youtube.comnih.gov
AMP Transfer: The adenylyl group is then transferred from the enzyme to the 3'-phosphate of the RNA substrate, creating an RNA-(3')pp(5')A intermediate. nih.gov
Cyclization: The 2'-hydroxyl group of the terminal ribose attacks the adjacent 3'-phosphorus in the phosphoanhydride bond, resulting in the formation of the 2',3'-cyclic phosphate and the release of AMP. nih.govnih.gov
The rtcA gene is often found in an operon with the rtcB gene, suggesting a coordinated role in RNA repair pathways. nih.govyoutube.com While the natural endogenous substrates of RtcA are not fully elucidated, its activity is crucial for generating the 2',3'-cyclic phosphate ends required by certain RNA ligases. nih.gov
Detailed Research Findings:
Research on Escherichia coli RtcA has shown that the enzyme can also cyclize a 2'-phosphate end, although at a significantly slower rate than a 3'-phosphate end. nih.gov This finding suggests a potential role for RtcA in "healing" RNA ends that are not suitable for direct ligation by RtcB. nih.gov Structural studies of RtcA from Pyrococcus horikoshii have provided insights into its substrate recognition, indicating that the terminal 3'-phosphate plays a significant role in binding to the enzyme's active site. nih.gov
Table 1: Mechanistic Steps of RNA 3'-Terminal Phosphate Cyclase (RtcA)
| Step | Description | Reactants | Products |
| 1 | Enzyme Adenylylation | RtcA, ATP | RtcA-AMP, PPi |
| 2 | AMP Transfer to Substrate | RtcA-AMP, RNA-3'-P | RtcA, RNA-(3')pp(5')A |
| 3 | Cyclization | RNA-(3')pp(5')A | RNA-2',3'-cyclic phosphate, AMP |
RNA Ligase Activity of RtcB Involving 2',3'-Cyclic Phosphate Ends
RNA ligase RtcB is a key enzyme in RNA repair and splicing pathways, capable of joining RNA strands with 3'-phosphate or 2',3'-cyclic phosphate ends to a 5'-hydroxyl end. This ligation is dependent on the presence of GTP and manganese ions (Mn²⁺). researchgate.net
Contrary to a simple direct ligation mechanism, RtcB employs a unique two-step pathway for processing 2',3'-cyclic phosphate termini:
Cyclic Phosphodiesterase (CPDase) Activity: RtcB first hydrolyzes the 2',3'-cyclic phosphate end to a 3'-monophosphate. nih.gov
Ligation: The newly formed 3'-phosphate end is then joined to a 5'-hydroxyl end of another RNA strand. This step involves the formation of a covalent RtcB-guanylate (RtcB-GMP) intermediate and subsequent transfer of GMP to the 3'-phosphate of the RNA substrate, activating it for nucleophilic attack by the 5'-hydroxyl. nih.govresearchgate.net
This mechanism highlights the dual functionality of RtcB as both a phosphodiesterase and a ligase. nih.gov The enzyme is found in a wide range of organisms and has been shown to be involved in tRNA splicing and the unfolded protein response.
Detailed Research Findings:
Studies on E. coli RtcB have demonstrated its ability to ligate single-stranded RNA or even a single-stranded DNA molecule with a 3'-phosphate or 2',3'-cyclic phosphate to the 5'-hydroxyl of a single-stranded RNA. Structural and biochemical analyses of RtcB from Pyrococcus horikoshii have elucidated the geometry of the active site, revealing the coordination of two Mn²⁺ ions and the binding sites for the RNA phosphate backbone. researchgate.net Mutagenesis studies have confirmed the critical roles of conserved amino acid residues in the binding of the metal ions and GTP, as well as in the catalytic steps of the ligation pathway. researchgate.net
Table 2: Enzymatic Activities of RNA Ligase RtcB on 2',3'-Cyclic Phosphate Ends
| Activity | Description | Substrate | Product of this step | Cofactors |
| Cyclic Phosphodiesterase (CPDase) | Hydrolysis of the cyclic phosphate | RNA-2',3'-cyclic phosphate | RNA-3'-phosphate | Mn²⁺ |
| Ligation | Joining of 3'-phosphate and 5'-hydroxyl ends | RNA-3'-phosphate, 5'-OH RNA | Ligated RNA | GTP, Mn²⁺ |
Biological and Mechanistic Roles of Neopterin 2 ,3 Cyclic Phosphate
Essential Intermediate in Methanopterin (B14432417) Biosynthesis within Archaeal Metabolism
In the domain of Archaea, particularly within methanogenic species, Neopterin (B1670844) 2',3'-cyclic phosphate (B84403) serves as a crucial intermediate in the biosynthesis of methanopterin. nih.gov This complex pathway is fundamental to the unique metabolic processes of these ancient microorganisms.
Role in C1 Carrier Coenzyme Function
Methanopterin is a vital C1 carrier coenzyme in methanogens, participating in the reduction of carbon dioxide to methane, a hallmark of their metabolism. nih.gov The biosynthesis of the pterin (B48896) portion of methanopterin proceeds from GTP, with 7,8-dihydro-D-erythro-neopterin (H2neopterin) being a key precursor. nih.gov Research has elucidated that 7,8-dihydroneopterin (B1664191) 2',3'-cyclic phosphate is a direct intermediate in the conversion of GTP to H2neopterin in methanogens like Methanococcus thermophila and Methanobacterium thermoautotrophicum ΔH. nih.gov
The formation of the pterin ring of 7,8-dihydroneopterin 2',3'-cyclic phosphate in these archaea is notably different from the process in Eucarya and Bacteria, requiring two or more enzymes instead of a single GTP cyclohydrolase I. nih.gov An intermediate in this process has been identified as a 2,4,5-triamino-4(3H)-pyrimidinone-containing molecule. nih.gov Subsequently, the cyclic phosphate is hydrolyzed by a cyclic phosphodiesterase, MptB, to yield a mixture of 7,8-dihydroneopterin 2'-monophosphate and 7,8-dihydroneopterin 3'-monophosphate. nih.govuniprot.org These are then further processed to form H2neopterin, the direct precursor to the pterin component of methanopterin. nih.gov
Evolutionary Divergence of Methanopterin Biosynthetic Pathways in Archaea
The biosynthetic pathway for methanopterin, and specifically the involvement of this compound, highlights the evolutionary divergence of metabolic pathways in Archaea. While the early steps of C1-carrier biosynthesis leading to the formation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) (6-HMDP) were predicted to be similar across various archaeal lineages, significant variations exist. nih.gov
The pathway involving a 7,8-dihydroneopterin 2′,3′-cyclic phosphate intermediate appears to be specific to a subset of methanogens, as homologs of the MptB enzyme are predominantly found in the Methanococcales. nih.gov This suggests a divergence in the evolutionary trajectory of this biosynthetic route. The discovery of novel enzyme families, MptD and MptE, involved in later steps of the pathway in other archaea further underscores this divergent evolution. nih.gov These findings not only shed light on the metabolic intricacies of Archaea but also present potential targets for antimicrobial strategies, as these pathways are absent in humans and many bacteria. nih.gov The antiquity of methanogenesis is supported by the phylogenetic analysis of proteins involved in cofactor biosynthesis, suggesting that a versatile form of this metabolism was present in the Last Archaeal Common Ancestor (LACA). nih.govoup.com
Modulation of Cellular Immune Responses and Inflammation Pathways
Beyond its role in microbial metabolism, neopterin and its derivatives, including this compound, are recognized as important modulators of the mammalian immune system. ontosight.ai They are closely associated with the activation of cellular immune responses and inflammatory pathways.
Association with Macrophage and Dendritic Cell Activation
Neopterin derivatives are produced by activated macrophages and dendritic cells upon stimulation, primarily by interferon-gamma (IFN-γ). ontosight.ainih.gov This production serves as a sensitive marker for the activation of cell-mediated immunity. nih.gov The release of neopterin from these key antigen-presenting cells indicates an ongoing immune response. nih.gov While IFN-γ is a primary stimulus, other factors can also induce neopterin synthesis, highlighting a complex regulatory network. nih.govnih.gov The measurement of neopterin levels in bodily fluids is utilized as a biomarker to monitor various conditions involving immune system activation, such as infections and autoimmune diseases. ontosight.ainih.gov
Indication of Interferon-Gamma Synthesis and Cell-Mediated Immune System Activation
The presence of elevated neopterin concentrations in blood or urine is a strong indicator of endogenous IFN-γ release and the subsequent activation of the cell-mediated immune system. nih.gov IFN-γ, a cytokine produced by activated T-lymphocytes, stimulates macrophages to produce neopterin derivatives from guanosine (B1672433) triphosphate (GTP). nih.gov This process involves the enzyme GTP-cyclohydrolase I, which is induced by IFN-γ. nih.gov Therefore, neopterin levels provide a valuable insight into the intensity of the cellular immune response in various inflammatory and infectious diseases. nih.gov Studies have shown a correlation between neopterin levels and the severity and progression of such conditions. nih.gov
Links to Oxidative Stress Mechanisms and Redox Regulation
Neopterin and its reduced form, 7,8-dihydroneopterin, are intricately linked to oxidative stress and redox regulation within the cell. nih.gov Neopterin itself is the oxidation product of 7,8-dihydroneopterin, a potent antioxidant. nih.gov The balance between these two forms can influence the cellular redox environment.
Recent research suggests that neopterin derivatives can modulate macrophage-induced cytotoxicity by interacting with reactive oxygen species (ROS). nih.gov For instance, neopterin has been found to enhance the effects of toxic ROS. nih.gov In contrast, 7,8-dihydroneopterin acts as a strong reducing agent and free radical scavenger. nih.gov This dual role suggests that neopterin derivatives can either amplify or mitigate oxidative damage depending on the specific context and their oxidation state. nih.gov
Furthermore, neopterin has been shown to influence the generation of ROS in neutrophils, suggesting a broader role in modulating the oxidative burst of phagocytic cells. nih.gov In some cell types, neopterin can stimulate redox-sensitive intracellular signaling pathways, such as the activation of nuclear factor-kappa B (NF-κB), which plays a central role in the inflammatory response. nih.gov The accumulation of RNAs containing a 2',3'-cyclic phosphate, a feature of this compound, has also been observed to be enhanced under conditions of oxidative stress, suggesting a wider role for this chemical modification in cellular stress responses. nih.gov
Table 1: Key Research Findings on this compound and Related Compounds
| Finding | Organism/System | Significance | Reference(s) |
|---|---|---|---|
| 7,8-dihydrothis compound is an intermediate in methanopterin biosynthesis. | Methanococcus thermophila, Methanobacterium thermoautotrophicum ΔH | Elucidates a key step in the C1 metabolic pathway of methanogenic archaea. | nih.gov |
| The MptB enzyme hydrolyzes 7,8-dihydrothis compound. | Methanococcus jannaschii | Identifies a specific enzyme in the methanopterin biosynthetic pathway. | nih.govuniprot.org |
| Neopterin is produced by macrophages and dendritic cells upon IFN-γ stimulation. | Human | Establishes neopterin as a biomarker for cell-mediated immune activation. | ontosight.ainih.gov |
| Neopterin derivatives can modulate oxidative stress. | Human cells | Highlights the dual role of neopterin compounds in either enhancing or reducing oxidative damage. | nih.gov |
| Elevated neopterin levels indicate IFN-γ synthesis and cell-mediated immunity. | Human | Provides a clinical tool for monitoring inflammatory and infectious diseases. | nih.gov |
| The methanopterin biosynthesis pathway shows evolutionary divergence in Archaea. | Archaea | Demonstrates the unique metabolic adaptations and evolutionary history of this domain. | nih.gov |
Role of 7,8-Dihydroneopterin as a Reducing Agent and Free Radical Scavenger
7,8-Dihydroneopterin, the precursor to neopterin, is recognized as a potent reducing agent and a scavenger of free radicals. mdpi.com During cellular immune activation, particularly in macrophages stimulated by interferon-gamma (IFN-γ), the synthesis of 7,8-dihydroneopterin is significantly upregulated. mdpi.com This compound can effectively neutralize various reactive oxygen species (ROS), thereby protecting cells from oxidative damage. mdpi.com Its antioxidant properties are attributed to its ability to donate hydrogen atoms, thus quenching radical chain reactions.
The antioxidant activity of 7,8-dihydroneopterin has been demonstrated in various in vitro systems. For instance, it has been shown to inhibit the oxidation of low-density lipoprotein (LDL) and to scavenge peroxyl radicals. This suggests a protective role against lipid peroxidation, a key process in the development of atherosclerosis and other inflammatory conditions.
Association with Oxidative Stress Due to Immune Activation
The production of neopterin is intrinsically linked to conditions of oxidative stress arising from immune activation. nih.gov When macrophages are activated, they produce a burst of reactive oxygen species as part of the inflammatory response to pathogens or other stimuli. nih.gov Simultaneously, the production of 7,8-dihydroneopterin increases, which is then oxidized to neopterin. nih.gov Therefore, elevated neopterin levels are not only a marker of immune system activation but also an indirect indicator of the associated oxidative stress. nih.gov
The relationship between neopterin, its precursor, and oxidative stress is complex. While 7,8-dihydroneopterin acts as an antioxidant, neopterin itself can exhibit pro-oxidant properties under certain conditions, potentially amplifying inflammatory responses. nih.gov This dual role highlights the delicate balance of the redox environment within the cell during an immune response.
Potential Regulatory Roles in Broader Cellular Signaling Networks
The presence of the 2',3'-cyclic phosphate group in this compound suggests its potential involvement in cellular signaling pathways, similar to other 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs).
Modulation of Biofilm Formation in Prokaryotes by 2',3'-Cyclic Nucleotide Monophosphates
In prokaryotes, 2',3'-cyclic nucleotide monophosphates have been identified as signaling molecules that can modulate various cellular processes, including biofilm formation. nih.govpsu.edu Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which provides protection against environmental stresses and antimicrobial agents. nih.gov Studies in bacteria such as Escherichia coli and Treponema denticola have shown that the levels of certain cyclic nucleotides, like cyclic di-GMP, can influence the transition between motile and sessile lifestyles, a key step in biofilm development. nih.govnih.gov Although direct evidence for this compound in this process is not yet established, the known role of other 2',3'-cNMPs in regulating genes involved in biofilm formation suggests a potential, yet unexplored, function. nih.gov
| Bacterial Process | Regulating Nucleotide(s) | Effect on Biofilm Formation |
| Motility to Sessility Transition | 2',3'-cNMPs, cyclic di-GMP | Modulation |
| Extracellular Matrix Production | 2',3'-cNMPs | Potential Regulation |
Influence on Cellular Stress Responses in Bacteria
Bacteria have evolved intricate signaling networks to respond and adapt to various environmental stresses. 2',3'-cNMPs have been implicated in these stress responses. nih.gov In E. coli, the production of 2',3'-cNMPs is linked to RNA degradation, a process that can be upregulated during stress conditions. nih.gov These cyclic nucleotides can then influence the expression of genes involved in stress tolerance, such as those related to acid resistance. nih.gov While the specific role of this compound in bacterial stress responses has not been detailed, its structural similarity to other 2',3'-cNMPs suggests it could potentially act as a signaling molecule in prokaryotic stress adaptation pathways. nih.gov
| Stress Condition | Associated 2',3'-cNMP Response | Potential Outcome |
| Acid Stress | Increased 2',3'-cNMP levels | Enhanced Survival |
| Nutrient Limitation | Altered 2',3'-cNMP pools | Gene Expression Changes |
Implications for RNA Metabolism and Repair Pathways involving Cyclic Phosphates
The 2',3'-cyclic phosphate moiety is a key feature in RNA metabolism and repair. glenresearch.comnih.gov These cyclic termini are often generated as intermediates during RNA cleavage by various ribonucleases. nih.gov They also play a crucial role in RNA ligation reactions, which are essential for processes like tRNA splicing and the repair of broken RNA strands. glenresearch.comnih.gov Specific enzymes, such as RNA ligases and phosphodiesterases, recognize and process these 2',3'-cyclic phosphate ends. nih.gov For instance, T4 polynucleotide kinase-phosphatase is an enzyme involved in an RNA repair pathway that can resolve 2',3'-cyclic phosphate ends. nih.gov The existence of this compound raises the intriguing possibility that it could interact with or modulate the activity of enzymes involved in these RNA metabolic pathways, although further research is needed to substantiate this hypothesis.
| RNA Metabolic Process | Role of 2',3'-Cyclic Phosphates | Key Enzymes |
| RNA Cleavage | Intermediate Product | Ribonucleases |
| RNA Ligation/Repair | Substrate for Ligation | RNA Ligases, T4 Polynucleotide Kinase-Phosphatase |
| tRNA Splicing | Intermediate in Splicing Pathway | Splicing Endonucleases and Ligases |
Research Methodologies and Approaches for Studying Neopterin 2 ,3 Cyclic Phosphate
Biochemical Synthesis and Derivatization Techniques
The generation of Neopterin (B1670844) 2',3'-cyclic phosphate (B84403) for research purposes relies on controlled chemical and enzymatic reactions that introduce a phosphate group onto the neopterin molecule and induce its cyclization across the 2' and 3' hydroxyl positions of the side chain.
Chemical synthesis provides a direct route to Neopterin 2',3'-cyclic phosphate. The process generally involves two key steps: phosphorylation of one of the hydroxyl groups on the dihydroxypropyl side chain, followed by an intramolecular cyclization reaction.
A common strategy for phosphorylation involves the use of a phosphorylating agent such as phosphoryl chloride (POCl₃) or its derivatives in the presence of a base. The reaction must be carefully controlled to manage the regioselectivity of the phosphorylation on the neopterin side chain. Following the initial phosphorylation, which may yield a mixture of 2'- and 3'-monophosphates, a cyclization step is induced. This is often achieved using a condensing agent, such as a carbodiimide, which facilitates the intramolecular attack of the free hydroxyl group on the newly introduced phosphate, eliminating a molecule of water to form the stable 2',3'-cyclic phosphate ring. This mechanism is analogous to methods used in the synthesis of cyclic nucleotides. The transfer of a phosphoryl group to a nucleophile like a hydroxyl group is a fundamental reaction in biochemical synthesis. prime-avenue.com
Enzymatic methods offer high specificity and milder reaction conditions for the synthesis of phosphate derivatives. While specific enzymes that directly produce this compound are not yet characterized, the synthesis can be approached using enzymes known for similar activities. For instance, a kinase could be employed to catalyze the transfer of a phosphate group from a donor like ATP to one of the hydroxyl groups on the neopterin side chain.
Subsequently, an enzyme with ligase or cyclase activity could form the cyclic phosphodiester bond. Some ribonucleases, which typically cleave RNA to produce 2',3'-cyclic phosphate intermediates, could potentially be used in reverse under specific conditions to catalyze the cyclization. mdpi.com The use of phosphatases in a transphosphorylation mode, employing an activated phosphate donor like acetyl phosphate, represents another viable strategy. nih.gov This approach has proven effective for the synthesis of various sugar phosphates and could be adapted for neopterin derivatives. nih.gov
Chromatographic Separation and Purification Techniques
Following synthesis, the target compound, this compound, must be separated from unreacted starting materials, byproducts, and isomeric impurities. Chromatographic techniques are indispensable for achieving the high level of purity required for functional and analytical studies.
Ion-exchange chromatography is a primary method for purifying phosphorylated compounds. Diethylaminoethyl (DEAE) cellulose (B213188) is a weak anion-exchange resin that carries a positive charge at neutral or slightly basic pH. nih.govnih.gov This property allows it to bind negatively charged molecules like neopterin phosphate, which has a net negative charge due to the phosphate group. Unreacted, neutral neopterin will not bind to the column and can be washed away. The bound this compound can then be eluted by increasing the salt concentration of the buffer, which disrupts the ionic interaction between the compound and the resin. nih.gov
ECTEOLA-cellulose (Epichlorohydrin-triethanolamine cellulose) is another anion-exchange resin that can be used for the separation of phosphorylated molecules. It has been successfully employed to separate complex organo-sulfate and phosphate compounds, such as 3'-phosphoadenosine-5'-phosphosulfate. nih.gov Its separation mechanism is similar to that of DEAE-cellulose, relying on the ionic interaction with the phosphate moiety, making it a suitable alternative for the purification of pteridine (B1203161) phosphates.
High-Performance Liquid Chromatography (HPLC) is a crucial tool for both the analysis and purification of neopterin and its derivatives due to its high resolution, sensitivity, and reproducibility. nih.gov Various HPLC methods have been developed for the quantification of neopterin in biological samples, and these can be adapted for the analysis of its phosphorylated forms. nih.govuts.edu.au
Typically, reversed-phase columns (e.g., C18) or strong cation exchange (SCX) columns are used. nih.govuts.edu.au The mobile phase often consists of a phosphate buffer at a controlled pH, sometimes mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govoup.com Detection is most commonly achieved using fluorescence, as the pteridine ring is naturally fluorescent. The characteristic excitation and emission wavelengths for neopterin are approximately 353 nm and 438 nm, respectively. nih.gov UV detection is also possible. nih.gov The development of HPLC methods coupled with mass spectrometry (LC-MS) provides even greater specificity and sensitivity. nih.govnih.gov
| Column Type | Mobile Phase | Flow Rate | Detection Method | Reference |
|---|---|---|---|---|
| Phenomenex Luna 5 μm Strong Cation Exchange | 20 mM ammonium (B1175870) phosphate (pH 2.5) | 1.0 mL/min | Fluorescence (Ex: 353 nm, Em: 438 nm) | uts.edu.au |
| Ace C18 (250 x 4.6 mm, 5 μm) | 15 mM phosphate buffer (pH 7) with 2.5% methanol | 1.0 mL/min | Fluorescence (Ex: 353 nm, Em: 438 nm) & UV (235 nm for creatinine) | nih.gov |
| Monolithic C18 Chromolith (100 x 4.6 mm) | 15 mM phosphate buffer (pH 3) and acetonitrile (gradient) | Not specified | Not specified | oup.com |
Spectroscopic Characterization Methods
The definitive identification of this compound requires spectroscopic methods to confirm its molecular weight, structure, and the integrity of the pterin (B48896) core and the cyclic phosphate side chain.
UV-Visible and Fluorescence Spectroscopy : The inherent spectroscopic properties of the pterin ring are the first line of characterization. UV-Visible spectroscopy can confirm the presence of the pterin chromophore. Fluorescence spectroscopy, which is highly sensitive, confirms the structural integrity of the fluorescent core and is often used for quantification, typically showing an excitation maximum around 353 nm and an emission maximum around 438 nm.
Mass Spectrometry (MS) : Mass spectrometry is essential for determining the molecular weight of the compound, thereby confirming the addition of a phosphate group. High-resolution mass spectrometry provides the exact molecular formula. Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used to establish the structure. For neopterin, a characteristic fragmentation involves the loss of the side chain (transition from m/z 254.1 to 206.1). nih.gov For this compound, a new parent ion mass would be observed, and its fragmentation pattern would be analyzed to confirm the presence and location of the cyclic phosphate group on the side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides the most detailed structural information.
¹H and ¹³C NMR would be used to map the proton and carbon framework of the entire molecule, confirming the structure of the pterin ring and the propanetriol side chain.
³¹P NMR is uniquely critical for characterizing the phosphate moiety. The chemical shift of the phosphorus atom provides direct evidence of the cyclic phosphodiester environment, distinguishing it from a monophosphate or other phosphate forms. rsc.org Linewidth and relaxation time measurements can offer insights into the molecule's dynamics in solution. rsc.org
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Specific vibrational frequencies corresponding to P=O and P-O-C bonds would confirm the presence of the phosphate group. The appearance of bands associated with the cyclic phosphodiester structure can be compared with reference spectra of similar compounds to support the structural assignment. doi.org
UV/Visible Absorbance Spectroscopy for Pterin Ring Structure Analysis
UV/Visible absorbance spectroscopy is a fundamental technique for analyzing pterin compounds, including neopterin derivatives. The characteristic absorbance spectra of pterins are dictated by the electronic structure of the pterin ring. This method is valuable for confirming the presence of the pterin moiety and monitoring changes in its oxidation state. While specific UV/Vis absorbance data for this compound is not extensively detailed in isolation, the general principles for pterin analysis apply. Pterins exhibit strong absorption in the UV region, and their spectra can be influenced by pH and solvent conditions. Analysis of these spectra provides insights into the electronic structure of the pterin system. nih.gov
Table 1: Representative UV/Visible Absorbance Maxima for Pterin Compounds
| Compound | Wavelength (λmax) | Molar Absorptivity (ε) | Conditions |
|---|---|---|---|
| Pterin | ~275 nm, ~345 nm | Not specified | Neutral pH |
| Neopterin | Not specified | Not specified | Not specified |
| Biopterin | Not specified | Not specified | Not specified |
Fluorescence Spectroscopy for Detection of Pteridine Compounds
Fluorescence spectroscopy offers a highly sensitive method for the detection of pteridine compounds. nih.gov Pterins are naturally fluorescent, a property that is exploited for their quantification in biological samples. The emission properties of pterins, including neopterin, can be used for diagnostic purposes. nih.gov The technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. This method is particularly useful for detecting low concentrations of these compounds.
Advanced Mass Spectrometry for Molecular Identification and Elucidation of Structure
Advanced mass spectrometry (MS) is a cornerstone technique for the definitive identification and structural elucidation of small molecules like this compound. nih.gov High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule. nih.gov
In studies involving the formation of pterins under prebiotic conditions, electrospray ionization mass spectrometry (ESI-MS) has been used to identify phosphorylated neopterin derivatives. In one such study, a signal corresponding to cyclic neopterin phosphate (cNPTp) was observed at a mass-to-charge ratio (m/z) of 316 in the negative ion mode. nih.gov
Tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn) are powerful extensions of this technique. escholarship.org These methods involve isolating the molecular ion of interest and subjecting it to fragmentation. The resulting fragmentation pattern provides a "fingerprint" that is unique to the molecule's structure, allowing for detailed structural characterization. nih.gov This approach is invaluable for distinguishing between isomers and confirming the connectivity of atoms within the molecule. For instance, the fragmentation of the cyclic phosphate moiety would yield characteristic neutral losses and product ions, confirming its presence and position on the neopterin side chain.
Table 2: Mass Spectrometric Data for this compound
| Ionization Mode | Observed m/z | Assignment |
|---|---|---|
| ESI-Negative | 316 | [cNPTp - H]⁻ |
Data derived from studies on prebiotic formation of neopterins. nih.gov
Enzyme Activity Assays and Kinetic Analysis
Understanding the enzymatic pathways leading to the formation of this compound requires specific assays to measure enzyme activity and analyze reaction kinetics.
Isotope tracing is a powerful methodology for delineating metabolic pathways. nih.gov By using substrates labeled with stable or radioactive isotopes, researchers can track the transformation of atoms through a series of biochemical reactions. For example, by using GTP labeled with isotopes such as ¹³C, ¹⁵N, or ³²P, one could follow the conversion of GTP to this compound, identifying the intermediates and enzymes involved. Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can then be used to detect the labeled products, providing direct evidence for the proposed pathway. nih.gov This approach is crucial for unambiguously mapping the biosynthetic route from its precursor molecules.
Many enzymes involved in nucleotide and pterin metabolism require metal ions as cofactors for their catalytic activity. Determining this dependence is key to understanding the enzyme's mechanism. Techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to accurately quantify the metal content of a purified enzyme. By correlating the presence and concentration of specific metal ions with enzyme activity, researchers can establish which metals are essential for catalysis. For the enzymes potentially involved in the synthesis of this compound, such as GTP cyclohydrolases, this analysis would reveal critical information about their active site and catalytic mechanism.
Structural Biology Approaches
To fully comprehend the function of this compound, it is essential to understand its three-dimensional structure and its interactions with biological macromolecules. Structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose. While a crystal structure of this compound itself is not prominently available, these methods would be indispensable for studying its conformation and how it binds to enzymes or other proteins. NMR spectroscopy, in particular, can provide detailed information about the structure and dynamics of molecules in solution.
X-ray Crystallography of Enzymes Interacting with Cyclic Phosphates for Mechanistic Insights
X-ray crystallography is a cornerstone technique in structural biology that provides high-resolution, three-dimensional structures of molecules, including enzymes and their complexes with substrates or inhibitors. nih.govbiologiachile.cl This method has been instrumental in understanding the catalytic mechanisms of enzymes by visualizing the precise arrangement of atoms in the active site. nih.govbiologiachile.cl
For enzymes that interact with cyclic phosphates, such as those potentially involved in the metabolism of this compound, X-ray crystallography can offer profound mechanistic insights. By capturing crystallographic "snapshots" of an enzyme at different stages of its reaction, researchers can deduce the conformational changes that occur during catalysis. nih.govresearchgate.net For instance, the structures of an enzyme bound to a substrate analog, an intermediate state, and the final product can reveal the key amino acid residues involved in substrate binding, catalysis, and product release. nih.govresearchgate.netnih.gov
Time-resolved X-ray crystallography, using both synchrotron and X-ray free-electron laser (XFEL) sources, further enhances this understanding by allowing the direct observation of enzyme catalysis in real-time. nih.gov This advanced technique can capture the fleeting intermediate states of a reaction, providing a dynamic view of the enzymatic process at an atomic level. nih.gov Such studies are crucial for understanding how enzymes achieve their remarkable catalytic efficiency and specificity. stanford.edu
The insights gained from X-ray crystallography are not only fundamental to understanding the basic biology of enzymes but also have significant practical applications. The detailed structural information can guide the design of specific inhibitors or activators of enzymes, which can be valuable tools for further research and potentially for therapeutic development. nih.gov
Table 1: Applications of X-ray Crystallography in Studying Enzyme-Cyclic Phosphate Interactions
| Application | Description | Key Insights Gained |
| Active Site Characterization | Determination of the three-dimensional structure of the enzyme's active site. | Identification of key amino acid residues involved in binding the cyclic phosphate moiety and the rest of the molecule. nih.govbiologiachile.cl |
| Mechanistic Studies | Capturing structures of the enzyme bound to substrate analogs, intermediates, or products. | Elucidation of the step-by-step catalytic mechanism, including conformational changes and the roles of specific residues. nih.govresearchgate.netnih.gov |
| Inhibitor/Drug Design | Providing a structural basis for the rational design of molecules that can modulate enzyme activity. | Development of potent and specific inhibitors for therapeutic or research purposes. nih.gov |
| Understanding Specificity | Comparing structures of related enzymes to understand the basis of their substrate specificity. | Revealing the structural determinants that allow an enzyme to distinguish between different cyclic phosphate-containing molecules. |
| Time-Resolved Dynamics | Observing the enzyme in action by collecting diffraction data at various time points after reaction initiation. | Visualization of transient intermediates and the dynamic conformational changes that occur during the catalytic cycle. nih.gov |
Omics-Based Methodologies
"Omics" technologies provide a global perspective on the molecular components and processes within a biological system. For the study of this compound, transcriptomics and metabolomics are particularly relevant.
Transcriptomic Investigations (e.g., cP-RNA-seq for 2',3'-Cyclic Phosphate-Containing RNAs)
Many RNA molecules generated through ribonuclease-mediated cleavage possess a 2',3'-cyclic phosphate (cP) at their 3' terminus. jefferson.eduspringernature.comnih.govnih.gov Standard RNA sequencing (RNA-seq) methods are often unable to capture these cP-containing RNAs (cP-RNAs) because the cyclic phosphate group inhibits the ligation of the 3'-adapter necessary for sequencing. jefferson.eduspringernature.comnih.gov This has led to cP-RNAs being a "hidden" component of the transcriptome. nih.govnih.gov
To address this limitation, a specialized method called cP-RNA-seq was developed to selectively sequence RNAs that have a 3'-terminal 2',3'-cyclic phosphate. jefferson.eduspringernature.comillumina.com The technique involves a series of enzymatic and chemical treatments to specifically isolate and prepare cP-RNAs for sequencing. illumina.com This method has been instrumental in identifying novel classes of non-coding RNAs and has revealed that cP-RNAs are not just random degradation products but are often generated through specific, regulated cleavage events. jefferson.edu Furthermore, there is growing evidence that these cP-RNAs have physiological roles in various biological processes. jefferson.edunih.govglenresearch.com
While direct transcriptomic studies of this compound itself are not applicable as it is a small molecule, the study of cP-RNAs provides a crucial parallel. The enzymatic machinery and biological pathways involved in the generation and processing of cP-RNAs could potentially overlap with or inform the metabolism of other cyclic phosphate-containing molecules like this compound.
Interrogation of Metabolomic Databases for Identification of Cyclic Nucleotides
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological sample. This approach is highly relevant for the direct detection and quantification of this compound. Untargeted metabolomics, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), can detect thousands of compounds in a sample. biorxiv.org
Once metabolomic data is acquired, the next critical step is the identification of the detected compounds. This is where metabolomic databases play a vital role. These databases contain extensive information on known metabolites, including their mass, fragmentation patterns (in MS/MS), and chromatographic retention times. scispace.comnih.gov By comparing the experimental data against these databases, researchers can putatively identify the compounds in their samples.
Several open-access metabolomics databases are available, such as the Human Metabolome Database (HMDB), MassBank, and the Golm Metabolome Database (GMD), each with its own strengths and focus. nih.gov For the identification of cyclic nucleotides like this compound, specialized databases or curated lists of compounds can be particularly useful. For example, the Metabolomics Workbench provides reference data for various metabolites, including cyclic nucleotides like 2',3' cyclic UMP and 3',5' cyclic AMP. metabolomicsworkbench.orgmetabolomicsworkbench.org
The integration of advanced analytical techniques with comprehensive databases is a powerful strategy for discovering and characterizing novel metabolites and for understanding the metabolic pathways in which they participate. biorxiv.orgscispace.com
Genetic Manipulation and Mutational Studies in Model Organisms for Pathway Characterization
Genetic manipulation in model organisms is a powerful approach to dissecting metabolic pathways and understanding the function of specific genes and enzymes. nih.gov By creating and analyzing mutants, researchers can infer the role of a particular gene product in a biological process. nih.govnih.gov
For instance, if a gene suspected of being involved in the metabolism of this compound is knocked out or mutated in a model organism, the resulting changes in the levels of this compound and related metabolites can be measured. frontiersin.org An accumulation of this compound following the disruption of a specific gene would strongly suggest that the encoded enzyme is involved in its downstream processing. Conversely, a decrease in its levels might indicate a role for the enzyme in its synthesis.
Model organisms commonly used for such studies range from simple eukaryotes like yeast to more complex organisms such as fruit flies (Drosophila melanogaster), and even cell culture systems derived from humans. nih.govpsypost.org These systems allow for controlled experiments where the expression of specific genes can be altered to study the resulting phenotypic and metabolic consequences. nih.govmdpi.com
Recent advances in genetic engineering, such as CRISPR-Cas9 technology, have made it easier and more precise to create specific mutations, further enhancing the utility of this approach for pathway characterization. nih.gov The combination of genetic manipulation with metabolomic analysis provides a robust method for elucidating the enzymes and pathways involved in the biosynthesis and degradation of this compound.
Q & A
Q. What methodologies are commonly used to quantify neopterin 2',3'-cyclic phosphate in biological samples?
this compound and its derivatives (e.g., 7,8-dihydro-D-neopterin) are typically quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. For example, urinary samples are diluted in potassium phosphate buffer (15 mM, pH 6.4), injected onto a reverse-phase C18 column, and eluted under isocratic conditions. Neopterin is detected via its native fluorescence (excitation: 353 nm, emission: 438 nm), while creatinine (a normalization factor) is measured by UV absorption at 235 nm . This dual-detection approach ensures accurate normalization of neopterin levels to urinary creatinine, mitigating variability due to hydration status.
Q. How is this compound biosynthesized, and what enzymes are involved?
this compound is synthesized from GTP via a two-step enzymatic pathway. First, the GTP cyclohydrolase MptA (MJ0775 gene product) converts GTP to 7,8-dihydro-D-neopterin 2',3'-cyclic phosphate (H₂N-cP). Second, the Fe²⁺-dependent cyclic phosphodiesterase MptB (MJ0837 gene product) hydrolyzes the cyclic phosphate to produce 2'- or 3'-monophosphate derivatives. Both enzymes are Fe²⁺-dependent, highlighting the importance of metal cofactors in this pathway .
Q. Why is this compound considered a biomarker of immune activation?
Neopterin is produced by macrophages upon stimulation by interferon-γ secreted by activated T-cells. Its urinary excretion correlates with Th1-mediated immune responses, making it a marker for diseases involving chronic inflammation (e.g., autoimmune disorders, viral infections). Experimental designs often pair neopterin measurements with cytokines like IL-10 to dissect immune activation pathways .
Advanced Research Questions
Q. How do researchers address circadian variations in urinary neopterin levels during experimental design?
Urinary neopterin exhibits significant circadian fluctuations (peak-trough differences of ~30%). To control this, studies collect samples at standardized times (e.g., 4-hour intervals over 24 hours) and use statistical methods like ANOVA to account for temporal effects. Normalization to creatinine and repeated measurements across multiple days are critical to distinguish biological rhythms from experimental noise .
Q. What experimental strategies resolve contradictions in reported neopterin reference values across studies?
Discrepancies in reference ranges (e.g., serum neopterin: <10 nmol/L vs. lab-specific thresholds) arise from differences in assay protocols, populations, and normalization methods. To address this, researchers recommend establishing lab-specific baselines using age- and gender-matched controls. Inter-laboratory calibration using standardized reagents (e.g., certified reference materials) and harmonized HPLC/fluorescence protocols can improve comparability .
Q. How does the Fe²⁺-dependency of MptA and MptB influence experimental design in methanopterin biosynthesis studies?
The Fe²⁺ requirement of MptA and MptB necessitates strict control of metal availability in in vitro assays. Researchers use anaerobic chambers to prevent Fe²⁺ oxidation and supplement reaction buffers with reducing agents (e.g., dithiothreitol). Metal chelators like EDTA are avoided. Activity assays often include atomic absorption spectroscopy to verify enzyme-metal stoichiometry (e.g., 1.0 mol Zn²⁺ and 0.8 mol Fe²⁺ per MptB protomer) .
Q. What novel detection methods improve sensitivity for this compound in complex matrices?
Beyond HPLC, portable potentiostatic sensors with molecularly imprinted polymers (e.g., poly(ethylene-co-vinyl alcohol)) have been developed. These sensors use cyclic voltammetry to detect neopterin at concentrations as low as 15 ng/mL in urine, achieving >95% recovery. This method avoids time-consuming sample preparation and is suitable for point-of-care applications .
Methodological Considerations for Data Analysis
Q. How should researchers statistically analyze neopterin data with non-normal distributions?
Non-parametric tests (e.g., Mann-Whitney U) are recommended for skewed datasets, such as neopterin levels in heterogeneous patient cohorts. For longitudinal studies, mixed-effects models account for intra-subject variability. Outliers are evaluated using Grubbs' test, as extreme values may reflect undiagnosed subclinical inflammation .
Q. What are the pitfalls in correlating neopterin levels with disease severity?
Confounding factors include renal dysfunction (alters excretion), concurrent infections, and medications (e.g., immunosuppressants). Studies should include multivariate regression models adjusting for creatinine clearance, comorbidities, and drug histories. Stratification by disease stage (e.g., early vs. advanced endometriosis) enhances specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
